molecular formula C12H13ClO2 B11760488 Ethyl 4-(4-chlorophenyl)but-2-enoate

Ethyl 4-(4-chlorophenyl)but-2-enoate

Cat. No.: B11760488
M. Wt: 224.68 g/mol
InChI Key: DFCNNAZQKCVOON-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)but-2-enoate is an organic compound with the molecular formula C12H13ClO2. It is a derivative of butenoic acid and contains a chlorophenyl group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(4-chlorophenyl)but-2-enoate can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process typically includes the use of automated reactors to control temperature, pressure, and reaction time, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenyl)but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Ethyl 4-(4-chlorophenyl)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 4-(4-chlorophenyl)but-2-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. The pathways involved in its reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

Ethyl 4-(4-chlorophenyl)but-2-enoate, also known as 4-(4-chlorophenyl)-2-butenoic acid ethyl ester, is an organic compound that has drawn interest for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antimicrobial effects, and potential applications in medicinal chemistry.

  • Molecular Formula : C12H13ClO2
  • Molecular Weight : 222.68 g/mol
  • CAS Number : 1105703-73-8

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate under basic conditions, followed by esterification. The general reaction pathway can be summarized as follows:

  • Condensation Reaction :
    • Reactants: 4-chlorobenzaldehyde + ethyl acetoacetate
    • Conditions: Basic medium (e.g., sodium ethoxide)
  • Esterification :
    • The intermediate undergoes further reactions to yield the final ester product.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets:

  • Enzyme Modulation : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions like inflammation and cancer.
  • Receptor Binding : The chlorophenyl group enhances binding affinity to certain biological targets, influencing signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of butenoic acids, including this compound, exhibit significant antimicrobial properties:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
  • Findings : Compounds similar to this compound have shown effectiveness against these strains, suggesting potential applications in treating infections .

Anticancer Potential

Studies have highlighted the anticancer activities of this compound:

  • Mechanism : It modulates cell signaling pathways that regulate apoptosis and proliferation.
  • Case Study : A series of derivatives were evaluated for their effects on breast cancer cell lines, demonstrating notable anticancer activity attributed to structural characteristics that influence cellular mechanisms .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of this compound compared to structurally similar compounds:

Compound NameKey FeaturesBiological Activity
This compoundChlorophenyl groupAntimicrobial, anticancer potential
Ethyl 2-(4-bromophenyl)butanoateBrominated phenyl groupModerate anticancer activity
Ethyl 4-(3-bromophenyl)butanoateBromine at a different positionLower enzyme inhibition

Research Findings and Applications

Recent studies have focused on elucidating the specific pathways through which this compound exerts its effects:

  • Cellular Mechanisms : Investigations reveal that the compound can activate or inhibit various kinases involved in cancer progression.
  • Toxicity Profiles : Ongoing assessments aim to determine the therapeutic window of this compound to ensure safety in potential applications.

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h3,5-9H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCNNAZQKCVOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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